molecular formula C14H17N3OS B12859418 N-(4-Methyl-thiazol-2-yl)-2-m-tolylamino-propionamide

N-(4-Methyl-thiazol-2-yl)-2-m-tolylamino-propionamide

Cat. No.: B12859418
M. Wt: 275.37 g/mol
InChI Key: NDFRRUHHRXRDGG-UHFFFAOYSA-N
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Description

N-(4-Methyl-thiazol-2-yl)-2-m-tolylamino-propionamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-thiazol-2-yl)-2-m-tolylamino-propionamide typically involves the reaction of 4-methylthiazole with m-toluidine and propionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-thiazol-2-yl)-2-m-tolylamino-propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methyl-thiazol-2-yl)-2-m-tolylamino-propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methyl-thiazol-2-yl)-2-m-tolylamino-propionamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms and cancer cells, resulting in their death .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

N-(4-Methyl-thiazol-2-yl)-2-m-tolylamino-propionamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a thiazole ring with a propionamide group allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

2-(3-methylanilino)-N-(4-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C14H17N3OS/c1-9-5-4-6-12(7-9)16-11(3)13(18)17-14-15-10(2)8-19-14/h4-8,11,16H,1-3H3,(H,15,17,18)

InChI Key

NDFRRUHHRXRDGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C)C(=O)NC2=NC(=CS2)C

Origin of Product

United States

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